Clobetasol-17-propionate-D5

Description

Significance of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different mass but the same chemical properties. synmr.inyoutube.com This substitution allows researchers to track the molecule through chemical reactions or biological pathways without altering its fundamental behavior. synmr.inyoutube.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are exceptional tools for identifying and understanding complex processes. symeres.com

Role of Deuterium as a Stable Isotope Tracer

Deuterium (²H or D), a stable isotope of hydrogen, is an ideal tracer because it is non-radioactive and behaves chemically very similarly to protium (B1232500) (the common isotope of hydrogen). Its key distinguishing feature is its mass; deuterium is approximately twice as heavy as protium. youtube.com This mass difference allows deuterium-labeled compounds to be easily detected and differentiated from their unlabeled counterparts using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. thalesnano.com

In metabolic research, administering a deuterium-labeled compound enables scientists to trace its journey through an organism, providing insights into absorption, distribution, metabolism, and excretion pathways. thalesnano.comclearsynth.com Similarly, using deuterium oxide (D₂O or "heavy water") allows for the study of the synthesis rates of various biomolecules, as the deuterium from the body's water pool gets incorporated into newly created compounds like amino acids, lipids, and nucleotides. physoc.orgnih.gov

Applications in Mechanistic Hypothesis Elucidation and Reaction Kinetics

The mass difference between hydrogen and deuterium also influences the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). fiveable.mewikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.orglibretexts.org Consequently, breaking a C-D bond requires more energy and typically proceeds more slowly than breaking a C-H bond. libretexts.org

This effect is a powerful diagnostic tool for elucidating reaction mechanisms. fiveable.meicm.edu.pl By selectively replacing a hydrogen atom with deuterium at a specific position and measuring the change in the reaction rate, chemists can determine whether that particular C-H bond is broken in the rate-determining step of the reaction. libretexts.orgnumberanalytics.com A significant slowing of the reaction (a "primary" KIE) provides strong evidence for the involvement of that bond in the crucial transition state of the reaction. icm.edu.plmdpi.com This technique has been instrumental in distinguishing between proposed reaction pathways, such as in elimination and substitution reactions. wikipedia.orgicm.edu.pl

Overview of Deuterated Steroids in Academic Inquiry

The use of isotopically labeled steroids, particularly deuterated variants, has become a cornerstone of modern biomedical and chemical research, enabling precise analysis and a deeper understanding of steroid biochemistry.

Historical Context of Deuterated Biomolecule Research

The history of using isotopes in biological research dates back to the early 20th century, with the discovery of deuterium by Harold Urey in 1931 marking a significant milestone. wikipedia.org Early metabolic research utilized deuterium oxide to trace the flow of hydrogen atoms in the body. physoc.orgnih.gov By the mid-20th century, researchers began using radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) to follow the conversion of precursor molecules into steroid hormones in fetal tissues, mapping out critical biosynthetic pathways. mdpi.com While effective, the use of radioactive isotopes posed safety concerns. mdpi.com The subsequent development and refinement of mass spectrometry techniques paved the way for the widespread use of stable, non-radioactive isotopes like deuterium as tracers and analytical standards. nih.govphysiology.org

Contemporary Relevance in Chemical and Biological Sciences

Today, deuterated steroids are indispensable in quantitative analysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.complos.org When analyzing biological samples like plasma or urine, which contain a complex mixture of substances, accurately measuring the concentration of a specific steroid is challenging. sigmaaldrich.comsciex.com Deuterated steroids are used as internal standards to overcome these challenges. thalesnano.comresearchgate.net

An internal standard is a known quantity of a labeled compound, like Clobetasol-17-propionate-D5, which is added to a sample before it is processed and analyzed. medkoo.com Because the deuterated standard is chemically identical to the target analyte (the non-deuterated steroid), it experiences the same losses during extraction and the same variations in instrument response. sigmaaldrich.com By comparing the mass spectrometer's signal from the known amount of the deuterated standard to the signal from the unknown amount of the natural analyte, researchers can calculate the original concentration of the steroid with high accuracy and precision. sigmaaldrich.comsciex.com This approach is critical for everything from clinical diagnostics of hormone-related disorders to monitoring athletic doping. sigmaaldrich.com

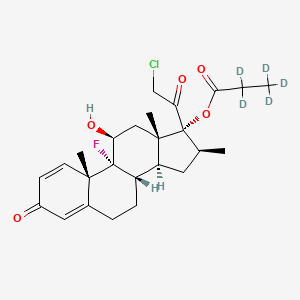

Specificity of Deuteration in this compound

The defining characteristic of this compound is the precise replacement of five hydrogen atoms with five deuterium atoms within the propionate (B1217596) group attached at the 17-position of the steroid structure. bioscience.co.ukcaymanchem.com

The formal chemical name, (11β,16β)-21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy-2,2,3,3,3-d₅)pregna-1,4-diene-3,20-dione, specifies that the five deuterium atoms are located on the ethyl part of the propionate ester. bioscience.co.ukcaymanchem.com This specific placement is intentional and crucial for its function as an internal standard. The deuteration is on a part of the molecule that is unlikely to be lost during metabolism, ensuring that the mass difference between the standard and the analyte is maintained throughout the analytical process. The mass increase of five daltons provides a clear separation in the mass spectrum from the unlabeled clobetasol (B30939) propionate and from other naturally occurring isotopes (like ¹³C), preventing signal overlap and ensuring unambiguous quantification. sigmaaldrich.comcaymanchem.com

Data Tables

Table 1: Comparison of Clobetasol-17-propionate and this compound

| Property | Clobetasol-17-propionate | This compound |

| Chemical Formula | C₂₅H₃₂ClFO₅ chemicalbook.com | C₂₅H₂₇D₅ClFO₅ bioscience.co.uk |

| Molecular Weight | 466.97 g/mol chemicalbook.com | ~472.00 g/mol bioscience.co.uksimsonpharma.com |

| CAS Number | 25122-46-7 chemicalbook.com | 2280940-18-1 bioscience.co.ukcaymanchem.com |

| Isotopic Label | None | Five Deuterium (D) atoms |

| Location of Label | N/A | Propionate group at C-17 bioscience.co.ukcaymanchem.com |

| Primary Use | Therapeutic agent | Internal standard for GC/LC-MS medkoo.combioscience.co.uklabchem.com.my |

Rationale for Site-Specific Deuterium Incorporation

The strategic replacement of hydrogen with its heavy isotope, deuterium, at specific molecular locations is a deliberate approach used to modify a compound's properties for research purposes. nih.govresearchgate.net The rationale for creating this compound is multifaceted, revolving around its utility in analytical chemistry and metabolic research.

A primary motivation for site-specific deuteration is to enhance a molecule's metabolic stability for investigative purposes. assumption.edujuniperpublishers.com The metabolism of many drugs, including corticosteroids, is often mediated by cytochrome P450 (CYP) enzymes, which catalyze the cleavage of carbon-hydrogen (C-H) bonds. nih.govresearchgate.netnih.gov By substituting hydrogen with deuterium at these metabolically vulnerable sites, the rate of enzymatic breakdown can be significantly slowed. deutramed.com The parent compound, clobetasol propionate, is a known selective inhibitor of CYP3A5, indicating a strong interaction with this enzyme system. nih.govmedchemexpress.com The placement of five deuterium atoms specifically on the propionate moiety of this compound suggests this part of the molecule is a potential site for metabolic transformation. caymanchem.com

Another critical rationale for deuteration is the creation of ideal internal standards for highly sensitive analytical techniques like mass spectrometry. arkat-usa.org In quantitative analysis, an internal standard is a compound added to a sample in a known amount to help quantify the analyte of interest. caymanchem.commedkoo.com A deuterated version of the analyte is an excellent internal standard because it is chemically identical to the parent compound and thus behaves similarly during sample preparation and chromatographic separation. arkat-usa.org However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer, allowing for precise and accurate quantification. arkat-usa.org

Furthermore, studying deuterated analogues helps in probing the mechanisms of drug metabolism. arkat-usa.organsto.gov.au By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can identify the specific sites of metabolic attack and understand the enzymatic processes involved. juniperpublishers.com This can also be used to intentionally redirect metabolism away from pathways that produce toxic metabolites, a strategy known as "metabolic shunting". juniperpublishers.com

Implications of Deuterium Substitution on Molecular Dynamics and Stability through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium has profound implications for a molecule's stability and reaction kinetics, which are primarily explained by the deuterium kinetic isotope effect (KIE). juniperpublishers.comnih.gov The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. juniperpublishers.com

The fundamental basis of the KIE lies in the physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. A C-D bond has a lower vibrational frequency in its ground state, resulting in a lower zero-point energy compared to a C-H bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond than a C-H bond. juniperpublishers.comunibestpharm.com This makes the C-D bond stronger and more stable. unibestpharm.com

| Property | C-H Bond | C-D Bond | Impact |

|---|---|---|---|

| Bond Strength | Standard | Stronger | Higher activation energy needed for cleavage. juniperpublishers.com |

| Bond Length | Standard | Shorter (by ~0.005 Å) | Contributes to increased bond stability. unibestpharm.com |

| Vibrational Frequency | Higher | Lower | Results in lower zero-point energy for the C-D bond. juniperpublishers.com |

| Lipophilicity | Standard | Weaker | Can slightly alter interactions with biological membranes. unibestpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGUOGMQLZIXBE-BFHSNLKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Clobetasol 17 Propionate Derivatives

Strategies for Deuterium (B1214612) Incorporation

The incorporation of deuterium into the Clobetasol-17-propionate structure can be achieved through several strategic approaches, each with its own advantages and limitations. The primary methods include hydrogen-deuterium exchange reactions, catalytic isotope exchange, and building the molecule from deuterated starting materials. Given that Clobetasol-17-propionate-D5 is deuterated on the propionate (B1217596) moiety, the synthesis of a deuterated propionic acid derivative is a key consideration.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions involve the replacement of hydrogen atoms with deuterium atoms on a pre-existing molecule. nih.gov These reactions are often facilitated by acidic or basic catalysts. mdpi.com For the synthesis of this compound, this would typically involve the deuteration of propionic acid or a related precursor, which is then esterified with the clobetasol (B30939) backbone.

Base-catalyzed H-D exchange is a common method for introducing deuterium at positions alpha to a carbonyl group due to the increased acidity of these protons. mdpi.com The process involves the formation of an enolate intermediate in the presence of a deuterium source, such as deuterium oxide (D₂O).

Table 1: General Conditions for Base-Catalyzed H-D Exchange of Carboxylic Acids

| Parameter | Condition |

| Deuterium Source | D₂O, CH₃OD |

| Catalyst | NaOD, K₂CO₃, Na₂CO₃ |

| Solvent | D₂O, dioxane |

| Temperature | Room temperature to elevated temperatures |

Acid-catalyzed H-D exchange can also be employed, often using strong deuterated acids. mdpi.com This method is generally effective for hydrogens on aromatic rings but can also be applied to other positions depending on the molecular structure.

Catalytic Isotope Exchange Approaches

Catalytic isotope exchange methods offer a more efficient and often more selective means of deuterium incorporation. These approaches utilize transition metal catalysts to facilitate the H-D exchange process. Metals such as palladium, ruthenium, and iridium have been shown to be effective for the deuteration of various organic molecules, including those with ester functionalities. nih.govmdpi.com

For instance, palladium on carbon (Pd/C) in the presence of a deuterium source can catalyze the deuteration of specific C-H bonds. nih.gov Iridium-based catalysts are particularly noted for their ability to direct the exchange to specific positions, such as those ortho to a directing group like an ester. mdpi.comnih.gov

Table 2: Examples of Catalysts Used in H-D Exchange

| Catalyst Type | Examples | Application |

| Palladium-based | Pd/C | General H-D exchange |

| Ruthenium-based | RuCl₂(PPh₃)₃ | Exchange adjacent to oxygen atoms |

| Iridium-based | Crabtree's catalyst | Directed H-D exchange |

De Novo Synthetic Routes for Deuterated Steroids

De novo synthesis involves the construction of the target molecule from simple, often commercially available, deuterated starting materials. clearsynth.comnih.govwikipedia.org In the context of this compound, this would entail the synthesis of deuterated propionic acid or its activated form, followed by esterification with the Clobetasol steroid core.

The synthesis of deuterated propionic acid can be achieved through various organic reactions. For example, the Knoevenagel condensation of Meldrum's acid with an appropriate aldehyde, followed by reduction and subsequent steps in the presence of deuterium sources, can yield α-dideuterated propionic acid derivatives. Commercially available deuterated propionic acid, such as Propionic acid (2,2-D₂), can also serve as a starting point. isotope.com

Once the deuterated propionyl group is prepared (e.g., as deuterated propionyl chloride or propionic anhydride), it can be reacted with the 17-hydroxyl group of the clobetasol steroid. This esterification is a standard procedure in steroid chemistry.

Advanced Synthetic Techniques

To improve the efficiency, selectivity, and sustainability of deuteration, advanced synthetic techniques have been developed. These methods often provide milder reaction conditions and higher deuterium incorporation rates.

Metal-Catalyzed Hydrogen-Deuterium Exchange

As an advancement of the catalytic approaches mentioned earlier, specific metal-catalyzed H-D exchange reactions have been refined for high efficiency and selectivity. The choice of metal and ligands is crucial in directing the deuterium incorporation to the desired positions and avoiding unwanted side reactions. For the deuteration of the propionate side chain, catalysts that can activate C-H bonds in aliphatic esters are of particular interest. Ruthenium and iridium complexes have shown promise in this area. mdpi.com

Ultrasound-Assisted Microcontinuous Processes in Deuteration

A recent and innovative approach to deuteration involves the use of ultrasound-assisted microcontinuous processes. nih.govresearchgate.net This technique combines the benefits of microreactors (high surface-to-volume ratio, precise control over reaction parameters) with the energy input of ultrasound (sonochemistry).

Ultrasound can enhance mass transfer and accelerate reaction rates through acoustic cavitation. nih.govbiointerfaceresearch.com When applied to H-D exchange reactions in a continuous flow system, this method has been shown to dramatically reduce reaction times (from hours to minutes) and increase deuterium incorporation efficiency for steroid hormones. nih.gov This approach offers a rapid, cost-effective, and sustainable method for producing deuterated steroids with high selectivity and up to 99% deuterium incorporation. nih.govresearchgate.net While direct application to Clobetasol-17-propionate is not explicitly detailed in the available literature, the successful deuteration of other steroid hormones suggests its potential applicability. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Deuteration

| Feature | Conventional Batch Process | Ultrasound-Assisted Microcontinuous Process |

| Reaction Time | Hours to Days | Minutes |

| Deuterium Incorporation | Variable | Up to 99% |

| Selectivity | Moderate to High | Up to 98% |

| Scalability | Can be challenging | Amenable to gram-scale synthesis |

| Sustainability | Higher energy consumption, solvent use | Lower energy consumption, potential for solvent recycling |

Selective Deuteration at Specific Molecular Sites

Selective deuteration involves the precise placement of deuterium atoms at specific positions within a molecule that are susceptible to metabolic transformation. This targeted approach is crucial for optimizing the therapeutic benefits of deuteration.

For corticosteroids, hydrogen/deuterium (H/D) exchange reactions are a common method for introducing deuterium. nih.gov These reactions can be catalyzed by metals such as ruthenium, iridium, and iron, which facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, often heavy water (D₂O). nih.gov The selectivity of these catalysts allows for the deuteration of specific sites on the steroid backbone. For instance, methods have been developed for the specific deuteration of steroids at positions C-6 and C-7. nih.govnih.gov

Another approach involves the use of deuterated reagents in the final steps of the synthesis of the target molecule. For example, if a particular functional group is introduced late in the synthetic sequence, using a deuterated version of the reagent for that step can achieve selective labeling. While direct synthesis methods for this compound are not extensively detailed in publicly available literature, the synthesis of other deuterated steroids provides a framework. A common strategy involves preparing a key intermediate that can then be subjected to deuteration. For example, the synthesis of deuterium-labeled cortisone was achieved by first creating a Δ(4,6)-dieneone intermediate, which was then deuterated. nih.gov

Recent advancements in deuteration techniques include ultrasound-assisted microcontinuous processes, which have been shown to be effective for the selective deuteration of steroid hormones with high deuterium incorporation (up to 99%) and selectivity (up to 95%). nih.gov This method offers a milder and more efficient alternative to traditional H/D exchange reactions that often require harsh conditions. nih.gov

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

| Metal-Catalyzed H/D Exchange | Ruthenium, Iridium, Iron | D₂O | High selectivity for specific C-H bonds. nih.gov |

| Synthesis from Deuterated Precursors | Deuterated Reagents | N/A | Precise placement of deuterium in the final steps. |

| Intermediate Derivatization | Various Catalysts | Deuterium Gas or D₂O | Allows for deuteration of a stable intermediate. nih.gov |

| Ultrasound-Assisted Flow Chemistry | Metal Catalyst | D₂O | Mild reaction conditions, high efficiency and selectivity. nih.gov |

Scalability Considerations in Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds presents a unique set of challenges and requires the development of robust and scalable methodologies.

The growing interest in deuterated compounds as active pharmaceutical ingredients has spurred the development of scalable deuteration methods. nih.gov A key consideration for large-scale synthesis is the cost and availability of the deuterium source and catalysts. nih.gov Heavy water (D₂O) is a relatively inexpensive and readily available deuterium source, making it an attractive option for industrial applications. nih.govresearchgate.net

Nanostructured iron catalysts have shown promise for the scalable and selective deuteration of various organic molecules. nih.gov These catalysts, which can be prepared from abundant iron salts, are air- and water-stable, making them suitable for industrial settings. nih.gov This methodology has been successfully used to synthesize deuterated compounds on a kilogram scale. nih.gov

Continuous flow chemistry is another approach that offers significant advantages for large-scale production. bionauts.jpcolab.ws Flow synthesis systems can provide better control over reaction parameters, leading to higher yields and purity. bionauts.jp An electrochemical flow synthesis system has been developed that uses a proton-conducting membrane to facilitate the deuteration of compounds at room temperature and ambient pressure, using D₂O as the deuterium source. bionauts.jp This system has the potential to be scaled up for mass production. bionauts.jp

| Methodology | Key Advantages for Scalability | Example Application |

| Nanostructured Iron Catalysis | Inexpensive and abundant catalyst, use of D₂O, demonstrated kilogram-scale synthesis. nih.gov | Selective deuteration of (hetero)arenes. nih.gov |

| Continuous Flow Synthesis | Enhanced control over reaction conditions, potential for automation, improved safety. bionauts.jpcolab.ws | Deuterium-labeled compound synthesis using an electrochemical flow reactor. bionauts.jp |

The industrial production of deuterated pharmaceuticals faces several challenges. One of the primary hurdles is the need for highly efficient and selective deuteration methods to ensure a high level of isotopic enrichment in the final product. nih.gov The development of robust and reliable technologies that can be implemented in an industrial setting is crucial. nih.gov

Innovations in this area are focused on developing more efficient catalytic systems and process technologies. For instance, the combination of ultrasound and flow chemistry has been shown to accelerate reaction rates and increase product yields in the synthesis of deuterated steroid hormones. nih.gov This approach can potentially reduce production time and costs. nih.gov

Furthermore, the development of commercial processes for deuterated drugs, such as deucravacitinib, highlights the importance of process chemistry in overcoming the challenges of large-scale synthesis. youtube.com This includes optimizing reaction conditions, minimizing the use of expensive reagents, and ensuring the final product meets stringent quality standards. youtube.com The worldwide production of steroid drugs already exceeds one megaton per year, and the integration of deuteration technologies into these existing manufacturing infrastructures is a key area of development. mdpi.com

Advanced Analytical Methodologies Utilizing Clobetasol 17 Propionate D5 As a Research Tool

Mass Spectrometry Applications

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of stable isotope-labeled internal standards like Clobetasol-17-propionate-D5 is integral to achieving high-quality, reproducible data.

Quantitative Analysis of Clobetasol (B30939) Propionate (B1217596) using Deuterated Internal Standards (GC-MS, LC-MS/MS)

In quantitative bioanalysis, accuracy and precision are paramount. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the determination of corticosteroids like Clobetasol Propionate in various biological matrices. nih.govlcms.cz The use of a deuterated internal standard, such as this compound, is a widely accepted strategy to correct for variations in sample preparation and instrumental response. lcms.cznih.gov

This compound is an ideal internal standard because it is chemically identical to the analyte of interest, Clobetasol Propionate, but has a different mass due to the five deuterium (B1214612) atoms. caymanchem.com This means it co-elutes with the non-deuterated compound during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification, effectively normalizing for any analytical variability. lcms.cz This stable isotope dilution technique is considered the gold standard for quantitative mass spectrometry, enabling the development of robust and reliable assays with low limits of quantification, often in the picogram per milliliter (pg/mL) range. e-b-f.eunih.gov

Table 1: Representative LC-MS/MS Parameters for Clobetasol Propionate Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Reverse Phase C18 Column |

| Mobile Phase | Methanol/Water with Formic Acid Gradient nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govnih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Analyte Transition (Clobetasol Propionate) | Precursor Ion (Q1) -> Product Ion (Q3) |

| Internal Standard Transition (this compound) | Precursor Ion (Q1+5) -> Product Ion (Q3) |

Distinction of Deuterated Analogs from Non-Deuterated Counterparts

The fundamental principle that allows mass spectrometry to distinguish between this compound and its non-deuterated counterpart is the mass-to-charge ratio (m/z). The five deuterium atoms in the propionate side chain of this compound increase its molecular weight by five atomic mass units compared to Clobetasol Propionate.

When analyzed by MS, the molecular ions and any fragments containing the deuterated propionate group will appear at an m/z value that is 5 units higher than the corresponding ions from the unlabeled compound. This clear mass shift allows the mass spectrometer to selectively detect and quantify both the analyte and the internal standard simultaneously and without interference, even if they are not chromatographically separated.

Table 2: Mass-to-Charge (m/z) Ratios for Precursor Ions

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]+ m/z |

|---|---|---|---|

| Clobetasol Propionate | C25H32ClFO5 | 466.19 | 467.20 |

| This compound | C25H27D5ClFO5 | 471.22 | 472.23 |

Application of High-Resolution Mass Spectrometry in Deuterated Compound Analysis

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of deuterated compounds. Unlike standard quadrupole mass spectrometers, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) can measure the m/z of an ion with extremely high accuracy and precision. This capability is crucial for confirming the elemental composition of the analyte and its fragments, providing an additional layer of confidence in identification.

In the context of this compound, HRMS can unambiguously resolve the isotopic peaks of the deuterated and non-deuterated compounds from potential isobaric interferences in complex matrices. Furthermore, HRMS is invaluable for impurity profiling and metabolite identification studies, where the exact mass measurement helps in elucidating the structures of unknown compounds that may be present alongside the target analyte and its deuterated standard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of molecules in solution and in the solid state. core.ac.ukspringernature.com The incorporation of deuterium provides a powerful tool for simplifying complex spectra and probing specific aspects of molecular structure and dynamics.

Use of Deuterium for Detailed Structural Elucidation

Proton (¹H) NMR spectra of complex molecules like steroids can be very crowded, with numerous overlapping signals that are difficult to assign and interpret. nih.gov The strategic replacement of protons with deuterium atoms, as in this compound, simplifies the ¹H NMR spectrum. Since deuterium is not detected in a standard ¹H NMR experiment, the signals corresponding to the deuterated positions disappear, reducing spectral overlap and aiding in the assignment of the remaining proton signals. chemrxiv.org

Conversely, Deuterium (²H) NMR spectroscopy can be performed to directly observe the deuterated sites. This technique is highly specific and can confirm the exact location and extent of isotopic labeling within the molecule. The information from both ¹H and ²H NMR can be combined to provide a comprehensive and unambiguous structural characterization of the molecule. nih.govchemrxiv.org

Applications in Conformational Analysis of Deuterated Steroids

The three-dimensional shape, or conformation, of a steroid is critical to its biological activity. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can determine the spatial proximity of different atoms within a molecule. rsc.org Deuteration can be a useful tool in these studies.

Solid-state NMR studies on steroids have shown that their conformation can change depending on the chemical environment, such as when incorporated into a lipid membrane. nih.gov While direct studies on this compound are not widely published, the principles of using deuterated steroids in conformational analysis are well-established. Deuterium labeling can alter the relaxation properties of nearby protons, which can be measured to gain insights into molecular dynamics. Furthermore, solid-state ²H NMR can provide detailed information about the orientation and mobility of the C-D bonds, offering a window into the conformational flexibility of the steroid backbone and its side chains. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of corticosteroids. For deuterated compounds like this compound, these methods are essential for purification after synthesis and for its use in quantitative analytical applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and isolation of pharmaceutical compounds, including isotopically labeled steroids like this compound. The primary goal is to separate the deuterated compound from unlabeled starting materials, reaction byproducts, and other impurities with high resolution and purity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ijpsonline.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Since this compound and its non-deuterated counterpart have virtually identical polarities, their separation from each other is not feasible with standard HPLC. However, HPLC is highly effective at isolating the deuterated compound from other synthesis-related impurities.

Method development involves optimizing several parameters to achieve the desired separation. These include the choice of stationary phase, the composition of the mobile phase (often a mixture of water with organic solvents like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. jetir.orgbiotech-asia.org Detection is commonly performed using an ultraviolet (UV) detector, typically set at a wavelength where the corticosteroid exhibits maximum absorbance, such as 240 nm. ijpsonline.com For isolation purposes, the HPLC system can be scaled up to preparative chromatography, where larger columns and higher flow rates are used to process larger quantities of the compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ijpsonline.com |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixtures, sometimes with a buffer (e.g., Ammonium Acetate) | ijpsonline.comnih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | jetir.org |

| Detection | UV at 240-242 nm | ijpsonline.comjetir.org |

| Column Temperature | Ambient to 45°C | researchgate.net |

| Injection Volume | 5 - 20 µL | ijpsonline.com |

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those coupling Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS). caymanchem.com UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures to provide significantly faster analysis times and superior resolution compared to traditional HPLC. scirp.org

When analyzing biological samples (e.g., plasma, serum, tissue homogenates), this compound is added at a known concentration at the beginning of the sample preparation process. nih.gov A common preparation technique is liquid-liquid extraction, where the sample is mixed with an immiscible organic solvent (e.g., a diethyl ether/hexane mixture) to extract the analyte and the internal standard from the complex biological matrix. nih.gov

The extract is then injected into the UPLC-MS/MS system. The UPLC separates the analyte from other endogenous components in a short timeframe. The eluate then enters the mass spectrometer, which is a highly specific and sensitive detector. The mass spectrometer is typically operated in the selected multiple-reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This process is highly selective for the target molecule.

Because this compound has a higher mass than the unlabeled clobetasol propionate, the mass spectrometer can distinguish between the two compounds based on their different precursor-to-product ion transitions. nih.gov For example, the MRM transition for clobetasol propionate (mass 467.2) might be monitored alongside the transition for the D5 analog (mass ~472.0). caymanchem.comnih.gov By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as any sample loss or variation in instrument response during the analysis affects both compounds equally. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| UPLC System | Acquity UPLC or similar | scirp.org |

| Column | Reversed-Phase C18 (e.g., 0.5 x 35 mm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) | nih.gov |

| Flow Rate | 50 µL/min | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Analyte) | e.g., m/z 467.2 → 372.9 | nih.gov |

| MRM Transition (IS) | e.g., m/z 470.2 → 372.8 (for D3 version) | nih.gov |

The development and validation of chromatographic methods intended for quantitative analysis using a deuterated internal standard like this compound must adhere to stringent guidelines, such as those from the International Council for Harmonisation (ICH). ijpsonline.comresearchgate.net The validation process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose.

Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally quantify the analyte in the presence of other components, including the deuterated internal standard, metabolites, and matrix components. In UPLC-MS/MS, this is achieved by monitoring specific MRM transitions. nih.gov

Linearity: The method's response should be directly proportional to the concentration of the analyte over a given range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A correlation coefficient (r²) of >0.99 is typically required. ijpsonline.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. ijpsonline.com Both are assessed at multiple concentration levels (low, medium, and high quality control samples). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) for both accuracy (as % bias) and precision (as relative standard deviation, RSD). nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. ijpsonline.com

Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, flow rate, and column temperature to ensure it remains unaffected. nih.gov

Stability: The stability of the analyte and internal standard is evaluated under various conditions that may be encountered during sample handling, processing, and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage). nih.gov

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | Demonstrates a proportional relationship between response and concentration. | Correlation Coefficient (r²) ≥ 0.99 | nih.gov |

| Accuracy | Closeness of measured results to the true value. | Mean value within ±15% of nominal (±20% at LLOQ) | ijpsonline.com |

| Precision (Intra- & Inter-day) | Agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | nih.gov |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. | researchgate.net |

| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤ 20% RSD | ijpsonline.com |

| Recovery | Extraction efficiency of the analytical process. | Should be consistent, precise, and reproducible. | researchgate.net |

Mechanistic and Biological Research Applications of Clobetasol 17 Propionate D5

In Vitro Studies of Cellular and Subcellular Interactions

Receptor Binding Kinetics in Cell-Free Assays (e.g., Glucocorticoid Receptors)

Clobetasol (B30939) propionate (B1217596) exerts its effects by binding to cytoplasmic glucocorticoid receptors. targetmol.com In cell-free assays, the non-labeled compound has demonstrated high-affinity binding to these receptors. targetmol.com Although specific binding kinetic data for Clobetasol-17-propionate-D5 is not extensively detailed in the literature, its structural and chemical similarity to the parent compound means it is expected to exhibit nearly identical binding affinity and kinetics. This characteristic is fundamental to its use as a tracer and internal standard, as it reliably mimics the behavior of the unlabeled drug in biological systems. Clobetasol propionate acts as an agonist for the glucocorticoid receptor, initiating a cascade of gene expression changes that result in anti-inflammatory and immunosuppressive effects. drugbank.com

Investigation of Cellular Proliferation Modulation (e.g., Fibroblast Inhibition)

The antiproliferative effects of clobetasol propionate have been demonstrated in studies using human skin fibroblasts. Research shows that the compound can modulate fibroblast proliferation in a dose-dependent manner. One study observed that while a low concentration (0.1 µg/mL) stimulated proliferation, higher concentrations (1-10 µg/mL) resulted in progressive inhibition. nih.gov Another study confirmed a dose-dependent decrease in cell viability in human dermal fibroblasts with concentrations above 0.1 µM. researchgate.net This inhibitory action is a key aspect of its therapeutic effect in hyperproliferative skin conditions. nih.gov

| Cell Type | Concentration | Effect |

| Human Skin Fibroblasts | 0.1 µg/mL | Stimulation of Proliferation nih.gov |

| Human Skin Fibroblasts | 1-10 µg/mL | Progressive Inhibition of Proliferation nih.gov |

| Human Dermal Fibroblasts | > 0.1 µM | Decreased Cell Viability researchgate.net |

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

Research has identified clobetasol propionate as a potent and highly selective inhibitor of the human cytochrome P450 enzyme CYP3A5, with significantly less activity against the closely related CYP3A4. nih.gov In vitro studies determined the IC50 value for CYP3A5 to be 0.206 µM, whereas the IC50 for CYP3A4 was 15.6 µM. nih.govantpedia.com This represents an approximately 76-fold greater selectivity for CYP3A5. nih.gov This selectivity is attributed to specific interactions within the enzyme's active site, including a unique conformation of the F-F' loop in CYP3A5 that accommodates the clobetasol propionate molecule. rcsb.org this compound is utilized in such studies to help differentiate the metabolism by these specific enzymes.

| Enzyme | IC50 Value |

| CYP3A5 | 0.206 µM nih.govmedchemexpress.commedchemexpress.com |

| CYP3A4 | 15.6 µM nih.govantpedia.commedchemexpress.com |

Preclinical Pharmacokinetic and Metabolic Research in Model Systems

Tracing Metabolic Pathways and Metabolite Identification Using Deuterium-Labeled Compounds

Deuterium-labeled compounds like this compound are invaluable tools for elucidating metabolic pathways. nih.govclearsynth.com In preclinical research, this stable isotope-labeled version is used as an internal standard in mass spectrometry-based analyses (LC-MS). When administered to a model system, researchers can accurately track the parent compound and identify its various metabolites. The known mass difference between the deuterated standard and any non-deuterated metabolites allows for precise quantification and structural characterization. This technique is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME), providing a clear picture of its biotransformation. clearsynth.com Studies involving deuterated steroids have successfully identified novel metabolites in various biological systems. nih.gov

Comparative Pharmacokinetic Studies in Animal Models (e.g., Absorption, Distribution, Excretion)

Pharmacokinetic studies in various animal models have demonstrated that Clobetasol-17-propionate is absorbed through the skin following topical application. The extent of percutaneous absorption can be influenced by the formulation and the use of occlusion, which generally increases absorption fda.govfda.gov.

In rats, Clobetasol-17-propionate was shown to be absorbed after a 15 or 30-minute application of a 0.05% shampoo formulation. The mean maximum plasma concentration (Cmax) ranged from 0.55 to 1.06 ng/mL, with the time to reach maximum concentration (Tmax) occurring between 0.5 and 1 hour fda.gov. Another study in rats noted that subcutaneous injection of Clobetasol-17-propionate at doses of 50 and 200 mg/kg led to a significant increase in urine volume, as much as 22-fold higher than control animals fda.gov.

A 13-week study in minipigs involving daily 15-minute topical applications of a 0.05% shampoo did not result in detectable systemic exposure at a limit of 0.2 ng/mL, and no systemic toxicity was observed fda.gov. However, local effects typical of potent corticosteroids, such as hyperkeratosis and epidermal atrophy, were noted at the application site fda.gov.

The clearance of systemically absorbed Clobetasol-17-propionate is primarily handled by the liver, with subsequent excretion through bile and feces fda.govfda.gov. The distribution of the compound occurs via the bloodstream to various tissues. Being lipid-soluble, it is more likely to be excreted via the bile and has the potential to accumulate in fat depots msdvetmanual.com. The liver is a primary site of distribution and metabolism for absorbed xenobiotics msdvetmanual.com.

Table 1: Summary of Pharmacokinetic Parameters in Animal Models

| Animal Model | Formulation/Dose | Key Findings | Reference |

|---|---|---|---|

| Rat | 0.05% Shampoo (topical) | Absorbed after 15-30 min application. Cmax: 0.55-1.06 ng/mL; Tmax: 0.5-1 hr. | fda.gov |

| Rat | 50 and 200 mg/kg (subcutaneous) | Increased urine volume up to 22-fold. | fda.gov |

| Minipig | 0.05% Shampoo (topical, 13 weeks) | No detectable systemic exposure (<0.2 ng/mL). Local skin effects observed. | fda.gov |

| General | Various | Clearance is mainly by the liver, bile, and feces. Lipid-soluble, may accumulate in fat. | fda.govfda.govmsdvetmanual.com |

In Vitro and Ex Vivo Drug Permeation and Release Studies in Tissues

The permeation and release of Clobetasol-17-propionate have been extensively studied using various in vitro and ex vivo models to understand its delivery into and through the skin. These studies are crucial for formulation development and for assessing bioequivalence.

In vitro permeation tests (IVPT) using human skin have been shown to be a sensitive method for evaluating the bioavailability of topical Clobetasol-17-propionate products nih.gov. One comparative study found that IVPT could distinguish the permeation profiles of five different commercial products, showing a ten-fold difference in absorption, whereas a pharmacodynamic vasoconstrictor assay was less sensitive nih.gov. This highlights IVPT's utility in characterizing formulation performance.

Studies using hairless mouse skin have demonstrated that low-frequency ultrasound can significantly enhance the permeability of Clobetasol-17-propionate nih.gov. The enhancement is attributed to the disordering of the stratum corneum and convective flow resulting from cavitation nih.gov. Similarly, research on Wistar rat skin showed that the inclusion of penetration enhancers in cream bases was a primary factor controlling the flux of the compound through the skin nih.gov.

Ex vivo studies with porcine mucosa have been used to evaluate novel delivery systems, such as mucoadhesive patches. These patches demonstrated sustained release of Clobetasol-17-propionate, suggesting their potential for targeted local delivery nih.gov. Porcine ear skin has also served as a model for human skin in penetration studies of Clobetasol-17-propionate encapsulated in nanostructured lipid carriers (NLCs). These studies found that NLCs led to higher drug accumulation in the stratum corneum compared to an aqueous solution, indicating a potential for targeted delivery to the outer skin layers scielo.br.

Table 2: Selected In Vitro and Ex Vivo Permeation Studies

| Tissue Model | Study Type | Key Findings | Reference |

|---|---|---|---|

| Cryopreserved Human Skin | In Vitro Permeation Test (IVPT) | IVPT was more sensitive than the vasoconstrictor assay for assessing bioavailability. | nih.gov |

| Hairless Mouse Skin | In Vitro Sonophoresis | Low-frequency ultrasound significantly enhanced skin permeability. | nih.gov |

| Wistar Rat Skin | In Vitro Diffusion Cell | Penetration enhancers in cream bases were key in controlling drug flux. | nih.gov |

| Ex Vivo Porcine Mucosa | Ex Vivo Release | Mucoadhesive patches provided sustained drug release. | nih.gov |

| Porcine Ear Skin | In Vitro Penetration | Nanostructured lipid carriers increased drug accumulation in the stratum corneum. | scielo.br |

Degradation Pathways and Chemical Stability Research

Forced Degradation Studies under Controlled Stress Conditions

Forced degradation studies are essential for identifying the potential degradation products and understanding the stability of a drug substance. Clobetasol-17-propionate has been subjected to various stress conditions, including acid, base, neutral hydrolysis, oxidation, heat, and light, as per ICH guidelines.

Research has consistently shown that Clobetasol-17-propionate is particularly susceptible to degradation under strong basic and oxidative conditions nih.govresearchgate.net. In one study, significant degradation was observed when the compound was refluxed with 1 N sodium hydroxide (B78521) (NaOH) ijpsonline.com. Another study reported that under strong base conditions, several additional peaks corresponding to degradation products were observed in HPLC analysis nih.govresearchgate.net. Oxidative stress, typically induced by hydrogen peroxide (H2O2), also leads to considerable degradation nih.govresearchgate.netijpsonline.com.

The compound shows varied stability under acidic conditions. While some studies report it to be relatively stable in acid ijpsonline.com, others note that decomposition does occur, particularly under strong acidic conditions (e.g., 1 M HCl at 80°C) or weakly acidic conditions over an extended period chemrxiv.org. Degradation has also been observed under thermal and photolytic stress ijpsonline.com.

Table 3: Summary of Forced Degradation Conditions and Clobetasol-17-propionate Stability

| Stress Condition | Observation | Reference |

|---|---|---|

| Strong Base (Alkali) | Extensive degradation observed. Multiple degradation products formed. | nih.govresearchgate.netijpsonline.com |

| Oxidation (e.g., H₂O₂) | Significant degradation. | nih.govresearchgate.netijpsonline.com |

| Acid (Strong and Weak) | Degradation observed, particularly under strong or prolonged weak acid conditions. | chemrxiv.org |

| Heat (Thermal) | Degradation observed. | ijpsonline.com |

| Light (Photolytic) | Degradation observed. | ijpsonline.com |

| Neutral Hydrolysis | Less degradation compared to strong base/acid conditions. | nih.govresearchgate.net |

Identification of Degradation Products and Their Formation Mechanisms

Several degradation products of Clobetasol-17-propionate have been identified and characterized using techniques like LC-MS/MS and NMR spectroscopy. The formation of these impurities is highly dependent on the specific stress conditions.

Under weakly acidic conditions, a major degradant has been identified as (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid chemrxiv.org. Its formation is proposed to occur through a variation of the Favorskii rearrangement mechanism. This pathway involves the enolization of the 20-ketone moiety, which then attacks the 17-position, leading to the elimination of the propionyl group and the formation of a cyclopropanone (B1606653) intermediate. This intermediate is subsequently attacked by water, leading to the final degradation product chemrxiv.orgchemrxiv.org.

In topical solutions, another major degradant was identified as a Clobetasol acetic acid impurity scirp.orgscirp.org. The proposed mechanism for its formation involves the creation of an enol aldehyde through an intramolecular Cannizzaro reaction scirp.orgscirp.org. Other identified impurities include those resulting from Baeyer-Villiger oxidation and β-elimination reactions scirp.orgscirp.org. The specific excipients and pH of a formulation can significantly influence which degradation pathways are favored scirp.org.

Influence of Environmental Factors on Compound Stability

The stability of Clobetasol-17-propionate is influenced by environmental factors such as temperature, humidity, and light. Accelerated stability studies, conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH), are used to predict the shelf-life of formulations nih.govnih.govresearchgate.net.

In a study on a Clobetasol-17-propionate-loaded nanoemulsion, stability was assessed over three months under various conditions, including accelerated (40°C / 75% RH) and intermediate (30°C / 65% RH) storage nih.govnih.gov. While slight changes in physical parameters like droplet size and viscosity were observed, they were not statistically significant. The chemical degradation of the compound was found to be slow, indicating that the nanoemulsion formulation enhanced its stability. Based on this data, the shelf life was calculated to be over two years at room temperature nih.govnih.gov.

The composition of the formulation, including the excipients and the pH, plays a critical role in the stability of the final product. For instance, the basic nature of certain excipients can be a root cause for the formation of specific degradants in finished products scirp.org. Therefore, controlling these factors is crucial to ensure the quality and safety of pharmaceutical products containing Clobetasol-17-propionate.

Environmental Fate and Ecotoxicological Research with Deuterated Steroids

Occurrence and Distribution in Aquatic Environments

Detection in Wastewater and Surface Waters

There is no available data documenting the detection of Clobetasol-17-propionate-D5 in wastewater or surface waters. Environmental monitoring studies focus on the active pharmaceutical ingredient, clobetasol (B30939) propionate (B1217596), as the contaminant of concern. The deuterated form is synthesized for use as a laboratory standard and is not expected to be present in the environment unless introduced through a targeted research study, the results of which are not published.

Monitoring Campaigns for Steroid Micropollutants

Monitoring campaigns for steroid micropollutants have identified numerous glucocorticoids, including the parent compound clobetasol propionate, in environmental water samples. These studies utilize advanced analytical techniques, often employing isotope dilution mass spectrometry, where this compound would be used in the laboratory to ensure accurate measurement of the non-labeled clobetasol propionate. However, the campaigns themselves are designed to find and quantify the active pollutants, not the analytical standards used to measure them.

Biodegradation and Transformation Processes in Environmental Matrices

Fate in Activated Sludge Treatment Systems

No research is available on the specific fate of this compound in activated sludge treatment systems. While studies on clobetasol propionate indicate it is often poorly removed during conventional wastewater treatment, the biodegradation behavior of its deuterated analogue has not been investigated. It is unknown how the substitution of deuterium (B1214612) atoms for hydrogen atoms on the propionate group would affect its susceptibility to microbial degradation.

Structure-Biodegradability Relationships of Glucocorticoids

Scientific literature discusses the relationship between the chemical structure of various glucocorticoids and their biodegradability. Factors such as halogenation and specific functional groups are known to influence persistence. However, these studies have not been extended to include isotopically labeled versions of these compounds. Therefore, no specific structure-biodegradability relationship has been established for this compound.

Elucidation of Environmental Transformation Pathways and Products

The environmental transformation pathways and resulting products for this compound have not been elucidated. Research on the parent compound suggests potential transformation reactions like ester hydrolysis. A theoretical study of the deuterated compound would investigate if the deuterium labeling influences these pathways or creates unique transformation products, but such a study has not been published.

Advanced Research on Environmental Behavior and Detection

The environmental presence of potent synthetic corticosteroids like Clobetasol Propionate is a growing concern due to their potential endocrine-disrupting effects on wildlife and humans. Accurate detection of these compounds at trace levels is paramount for environmental risk assessment. This compound, as a stable isotope-labeled internal standard, is instrumental in achieving the necessary accuracy and precision in these analytical methods.

Stable isotope-labeled compounds are ideal for use as internal standards in quantitative analysis. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, cleanup, and analysis. sigmaaldrich.com This minimizes variations and matrix effects that can interfere with the quantification of the target compound. sigmaaldrich.comnih.gov

Methodologies for Trace Analytical Techniques in Environmental Samples

The detection of trace amounts of corticosteroids in environmental samples, such as wastewater, surface water, and soil, requires highly sensitive and selective analytical techniques. researchgate.netindexcopernicus.comresearchgate.net The primary methodology employed is chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of steroids in environmental matrices. researchgate.netnih.gov It offers high sensitivity and specificity, allowing for the detection of compounds at the nanogram per liter (ng/L) level. In this method, this compound is added to the environmental sample at a known concentration before sample preparation. The sample is then extracted and analyzed by LC-MS/MS. By comparing the signal of the non-deuterated Clobetasol Propionate to that of the deuterated internal standard, a precise quantification can be achieved.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is an advancement of LC-MS/MS that utilizes smaller column particles and higher pressures to achieve faster analysis times and improved resolution. nih.govmedrxiv.org This is particularly useful for high-throughput screening of a large number of environmental samples. A study on the determination of 21 glucocorticoids in environmental samples from an occupational setting successfully utilized UPLC-MS for quantification. nih.gov

The following table summarizes the key parameters of a typical UPLC-MS/MS method for steroid analysis:

| Parameter | Description |

| Analytical Column | Typically a C18 reversed-phase column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve ionization. medrxiv.orgmdpi.com |

| Ionization Source | Electrospray Ionization (ESI) is commonly used for corticosteroids. nih.govnih.gov |

| Mass Spectrometer | A triple quadrupole mass spectrometer is often used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. nih.gov |

Development of Analytical Procedures for Complex Environmental Matrices

Environmental samples are often complex, containing a multitude of substances that can interfere with the analysis of the target compound. Therefore, robust sample preparation procedures are essential to remove these interferences and concentrate the analyte of interest.

Solid-Phase Extraction (SPE): This is the most common sample preparation technique for extracting steroids from aqueous samples. usgs.gov The sample is passed through a cartridge containing a solid adsorbent that retains the target compounds. The interfering substances are washed away, and the analytes are then eluted with a small volume of solvent. The use of this compound as an internal standard from the beginning of the SPE process allows for the correction of any analyte loss during extraction.

The table below outlines a typical SPE procedure for water samples:

| Step | Description |

| 1. Sample Spiking | A known amount of this compound is added to the water sample. |

| 2. Cartridge Conditioning | The SPE cartridge is conditioned with an organic solvent followed by water. |

| 3. Sample Loading | The water sample is passed through the conditioned cartridge. |

| 4. Washing | The cartridge is washed with a weak solvent to remove interfering compounds. |

| 5. Elution | The target analytes, including Clobetasol Propionate and its deuterated standard, are eluted with a strong organic solvent. |

| 6. Evaporation and Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of a solvent compatible with the LC-MS/MS system. |

For solid matrices like soil and sediment, extraction methods such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) are employed, followed by a cleanup step, often involving SPE. researchgate.net The addition of this compound at the initial extraction step is crucial for accurate quantification in these complex solid samples.

Q & A

Basic Research Questions

Q. How to design experiments comparing the pharmacokinetic stability of Clobetasol-17-propionate-D5 with its non-deuterated counterpart?

- Methodology : Use the PICOT framework to structure the study:

- P opulation: In vitro hepatic microsomes or in vivo animal models (e.g., rodents).

- I ntervention: Administration of this compound.

- C omparison: Non-deuterated Clobetasol propionate.

- O utcome: Metabolic half-life, metabolite profiling via LC-MS/MS.

- T ime: Time-course measurements (e.g., 0–24 hours).

- Include triplicate experiments and statistical validation (e.g., ANOVA for inter-group differences) .

Q. What validated analytical methods ensure accurate quantification of this compound in biological matrices?

- Methodology :

- Chromatography : Reverse-phase HPLC with deuterated internal standards to account for matrix effects.

- Detection : Mass spectrometry (MRM mode) targeting molecular ions at m/z 469.2 (this compound) and 464.2 (non-deuterated form).

- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How to assess the impact of deuterium substitution on receptor binding affinity?

- Methodology :

- In vitro assays : Use glucocorticoid receptor (GR) binding assays with radiolabeled ligands (e.g., [³H]-dexamethasone).

- Competitive binding : Compare IC₅₀ values of this compound vs. non-deuterated form.

- Data interpretation : Calculate Ki values using Cheng-Prusoff equation; report significance thresholds (p <0.05) .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting variable deuterium isotope effects (DIEs) for this compound?

- Methodology :

- Systematic review : Meta-analysis of DIE studies, categorizing by experimental conditions (pH, enzyme isoforms).

- Hypothesis testing : Use mixed-effects models to quantify heterogeneity sources (e.g., species-specific CYP3A4 activity).

- Mechanistic studies : Molecular dynamics simulations to assess deuterium’s impact on bond vibrational frequencies .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics in cross-species studies?

- Methodology :

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t₁/₂ across species.

- Compartmental modeling : Fit data to two-compartment models using software like NONMEM or Monolix.

- Species scaling : Apply allometric principles (e.g., body weight vs. clearance) with Bayesian priors for uncertainty .

Q. How to optimize deuterium retention in this compound during long-term stability studies?

- Methodology :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; monitor deuteration via NMR (δ 2.5–3.0 ppm for -CD₃ groups).

- Degradation kinetics : Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C).

- Control variables : Buffer composition (e.g., phosphate vs. citrate) and packaging (nitrogen vs. ambient air) .

Contradiction Analysis & Reproducibility

Q. How to address discrepancies in reported metabolic pathways of this compound across cell lines?

- Methodology :

- Cross-validation : Replicate experiments in ≥3 cell lines (e.g., HepG2, primary hepatocytes).

- Enzyme phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Data transparency : Share raw LC-MS/MS files in public repositories (e.g., MetaboLights) .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodology :

- Stepwise documentation : Detail deuteration steps (e.g., H/D exchange conditions: D₂O, pH 7.4, 37°C).

- Purity verification : ≥95% isotopic enrichment confirmed by HRMS and ¹H-NMR.

- Open-source sharing : Publish synthetic protocols in Supplementary Information with CAS registry cross-references (e.g., 25122-46-7) .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.